molecular formula C9H8ClN3O B13078667 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol

4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol

Cat. No.: B13078667
M. Wt: 209.63 g/mol
InChI Key: QDEBNWALLVVZLT-UHFFFAOYSA-N
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Description

4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom, as well as a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-1H-pyrazol-1-yl)phenol
  • 4-(5-Amino-3-chloro-1H-pyrazol-1-yl)phenol
  • 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol

Uniqueness

4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom provides distinct properties that can be leveraged in various applications .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

4-(5-amino-4-chloropyrazol-1-yl)phenol

InChI

InChI=1S/C9H8ClN3O/c10-8-5-12-13(9(8)11)6-1-3-7(14)4-2-6/h1-5,14H,11H2

InChI Key

QDEBNWALLVVZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)Cl)N)O

Origin of Product

United States

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